N-Depropylpropafenone, (S)-
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Overview
Description
Preparation Methods
The synthesis of N-Depropylpropafenone, (S)-, involves the biotransformation of propafenone. Propafenone undergoes extensive presystemic biotransformation, resulting in the formation of two active metabolites: 5-hydroxypropafenone and N-depropylpropafenone . The enzymes CYP3A4 and CYP1A2 are primarily responsible for this transformation . Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification and isolation of the compound .
Chemical Reactions Analysis
N-Depropylpropafenone, (S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium acetate, acetonitrile, and formic acid . The major products formed from these reactions include 5-hydroxypropafenone and other metabolites . The compound’s structure allows it to participate in reactions that modify its functional groups, leading to the formation of different derivatives .
Scientific Research Applications
N-Depropylpropafenone, (S)-, has several scientific research applications. In chemistry, it is used as a reference standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of propafenone and its metabolites in biological samples . In biology and medicine, the compound is studied for its pharmacokinetics and pharmacodynamics, particularly its role in the metabolism of propafenone . It is also used in the development of new antiarrhythmic drugs and in the study of drug interactions and metabolic pathways .
Mechanism of Action
The mechanism of action of N-Depropylpropafenone, (S)-, involves its interaction with various molecular targets and pathways. As a metabolite of propafenone, it retains some of the parent compound’s pharmacological properties. Propafenone is a class 1C antiarrhythmic agent that blocks the fast inward sodium current, slows the rate of increase of the action potential, and exhibits local anesthetic properties . N-Depropylpropafenone, (S)-, likely contributes to these effects by interacting with similar molecular targets, including sodium channels and beta-adrenergic receptors .
Comparison with Similar Compounds
N-Depropylpropafenone, (S)-, can be compared with other similar compounds such as 5-hydroxypropafenone and N-desalkylpropafenone . These compounds share structural similarities and are also metabolites of propafenone . N-Depropylpropafenone, (S)-, is unique in its specific metabolic pathway and its distinct pharmacological properties . The comparison highlights the importance of understanding the metabolic profiles of drugs and their metabolites to optimize therapeutic efficacy and minimize adverse effects .
Properties
CAS No. |
138584-26-6 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[2-[(2S)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m0/s1 |
InChI Key |
HIGKMVIPYOFHBP-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@H](CN)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O |
Origin of Product |
United States |
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